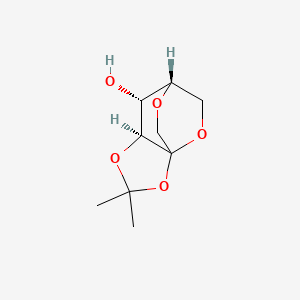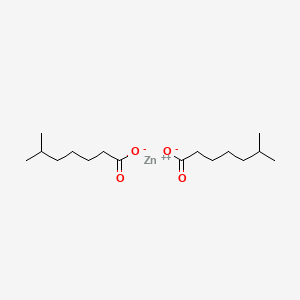
Pentaerythritol tetrakis(3-mercaptobutyrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentaerythritol tetrakis(3-mercaptobutyrate) is an organic compound derived from pentaerythritol fully esterified with four equivalents of 3-mercaptobutyric acid. It is a colorless liquid at room temperature and is known for its thiol functionality, making it a valuable monomer in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pentaerythritol tetrakis(3-mercaptobutyrate) typically involves the esterification of pentaerythritol with 3-mercaptobutyric acid. The reaction is catalyzed by an acid catalyst such as methanesulfonic acid. The process involves mixing pentaerythritol, 3-mercaptobutyric acid, and the catalyst, followed by heating under reflux conditions. The reaction is monitored until the desired esterification is achieved, and the product is purified through vacuum filtration and washing steps .
Industrial Production Methods
Industrial production of pentaerythritol tetrakis(3-mercaptobutyrate) follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common in industrial settings to obtain the final product.
化学反応の分析
Types of Reactions
Pentaerythritol tetrakis(3-mercaptobutyrate) undergoes various chemical reactions, primarily due to its thiol groups. These reactions include:
Thiol-ene reactions: Reaction with alkenes to form polymeric networks.
Oxidation: Formation of disulfides through oxidation of thiol groups.
Substitution: Reaction with halides to form thioethers.
Common Reagents and Conditions
Thiol-ene reactions: Typically carried out in the presence of a photoinitiator under UV light.
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Halides such as alkyl halides are used in the presence of a base.
Major Products
Thiol-ene reactions: Polymeric networks with enhanced mechanical properties.
Oxidation: Disulfides.
Substitution: Thioethers.
科学的研究の応用
Pentaerythritol tetrakis(3-mercaptobutyrate) has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymeric materials through thiol-ene click chemistry.
Biology: Functionalization of biomolecules for targeted delivery and imaging.
Medicine: Development of drug delivery systems and biocompatible materials.
Industry: Production of adhesives, coatings, and sealants with enhanced properties.
作用機序
The mechanism of action of pentaerythritol tetrakis(3-mercaptobutyrate) is primarily based on its thiol groups. These groups can undergo various chemical reactions, leading to the formation of stable products. The thiol-ene reaction, for example, involves the addition of thiol groups to alkenes, forming strong covalent bonds and resulting in polymeric networks with desirable properties .
類似化合物との比較
Similar Compounds
Pentaerythritol tetrakis(3-mercaptopropionate): Similar structure but with 3-mercaptopropionic acid instead of 3-mercaptobutyric acid.
Trimethylolpropane tris(3-mercaptopropionate): Contains three thiol groups instead of four.
Pentaerythritol tetraacrylate: Contains acrylate groups instead of thiol groups.
Uniqueness
Pentaerythritol tetrakis(3-mercaptobutyrate) is unique due to its four thiol groups, which provide multiple reactive sites for chemical modifications. This makes it highly versatile in various applications, particularly in the synthesis of polymeric materials with enhanced properties.
特性
CAS番号 |
31775-89-0 |
|---|---|
分子式 |
C21H36O8S4 |
分子量 |
544.8 g/mol |
IUPAC名 |
[3-(3-sulfanylbutanoyloxy)-2,2-bis(3-sulfanylbutanoyloxymethyl)propyl] 3-sulfanylbutanoate |
InChI |
InChI=1S/C21H36O8S4/c1-13(30)5-17(22)26-9-21(10-27-18(23)6-14(2)31,11-28-19(24)7-15(3)32)12-29-20(25)8-16(4)33/h13-16,30-33H,5-12H2,1-4H3 |
InChIキー |
VTLHIRNKQSFSJS-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)OCC(COC(=O)CC(C)S)(COC(=O)CC(C)S)COC(=O)CC(C)S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



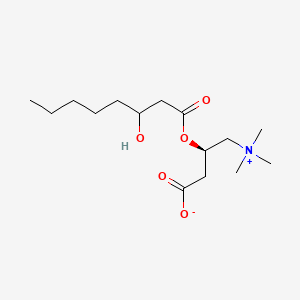
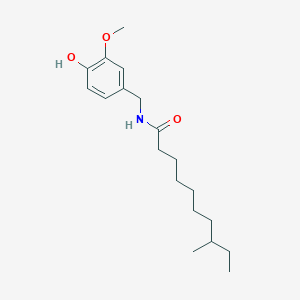
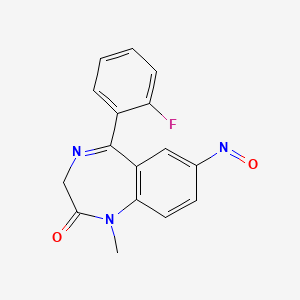
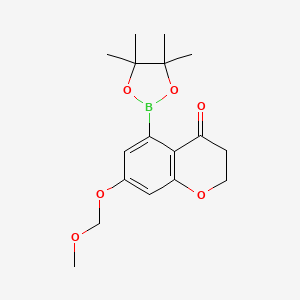
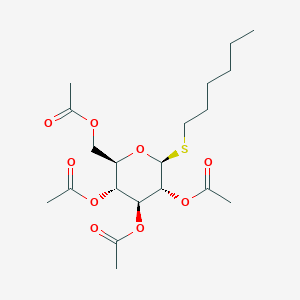
![[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] octanoate](/img/structure/B13406523.png)


![(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13406544.png)
